Octahydrocyclopenta[B]pyrrole
Overview
Description
Octahydrocyclopenta[B]pyrrole is a chemical compound with the molecular formula C7H13N . It is also known by other names such as Cyclopenta[b]pyrrole, octahydro- .
Synthesis Analysis
The synthesis of Octahydrocyclopenta[B]pyrrole involves various methods. One method involves the Pd/phosphine-catalyzed reaction of a compound with aryl bromides, leading to the selective synthesis of either 6-aryl octahydrocyclopenta[b]pyrroles or the corresponding 5-aryl isomers . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of Octahydrocyclopenta[B]pyrrole is characterized by a molecular formula of C7H13N . The average mass is 111.185 Da and the monoisotopic mass is 111.104797 Da .Chemical Reactions Analysis
Octahydrocyclopenta[B]pyrrole undergoes various chemical reactions. For instance, the Pd/phosphine-catalyzed reaction of a compound with aryl bromides leads to the selective synthesis of either 6-aryl octahydrocyclopenta[b]pyrroles, the corresponding 5-aryl isomers, diarylamine, or hexahydrocyclopenta[b]pyrrole .Physical And Chemical Properties Analysis
Octahydrocyclopenta[B]pyrrole has an average mass of 111.185 Da and a monoisotopic mass of 111.104797 Da .Scientific Research Applications
Synthetic Pathways and Diastereoselectivity Octahydrocyclopenta[b]pyrrole compounds are synthesized through Pd/phosphine-catalyzed reactions, exhibiting excellent diastereoselectivity. The product distribution and diastereoselectivity depend on the phosphine ligand structure, impacting the pathway of the reaction (Ney & Wolfe, 2005).
Enantioselective Synthesis Enantioselective synthesis of octahydrocyclopenta[b]pyrroles achieves high yield and enantiomeric excess. This synthesis strategy employs dynamic kinetic resolution using aza-Cope rearrangements, leading to the formation of angularly substituted bicyclic amine products (Ito, Overman, & Wang, 2010).
Antiviral Applications Bicyclic octahydrocyclohepta[b]pyrrol-4(1H)-one derivatives, closely related to octahydrocyclopenta[b]pyrroles, have been identified as selective anti-Hepatitis C Virus agents. These compounds display promising antiviral activity against different genotypes of HCV (Kaushik-Basu et al., 2016).
Stereoselective Synthesis A stereoselective method for synthesizing octahydropyrano[3,2-b]pyrrole derivatives has been developed. This process uses reductive amination from pyranose derivatives, leading to novel fused N-heterobicyclic compounds (Ma et al., 2013).
Synthesis of Non-natural L-alanine Derivatives The aza-Cope–Mannich reaction has been utilized to synthesize trans-octahydrocyclohepta[b]pyrroles derived from non-natural L-alanine. These compounds are synthesized with high enantiomeric purity, highlighting their potential relevance in medicinal chemistry (Ratmanova, Belov, Andreev, & Kurkin, 2014).
Expanded Porphyrins and Optical Applications Octahydrocyclopenta[b]pyrroles are related to expanded porphyrins, which have applications in anion binding, photodynamic therapy, antisensing, MRI contrasting, and nonlinear optical applications. These macrocyclic compounds exhibit diverse structural and functional properties (Misra & Chandrashekar, 2008).
Triple Reuptake Inhibitor Synthesis Bicyclic octahydrocyclopenta[c]pyrrole scaffolds have been investigated as potent triple reuptake inhibitors, potentially useful for treating depression. These compounds inhibit serotonin, norepinephrine, and dopamine transporters and show promise in pharmacological characterization (Shao et al., 2011).
Safety And Hazards
Future Directions
The future directions in the study and application of Octahydrocyclopenta[B]pyrrole could involve the development of more efficient and selective synthesis methods. For instance, the use of ruthenium-based pincer-type catalysts enables the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .
properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-4-5-8-7(6)3-1/h6-8H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKDJHASTPQGEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNC2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydrocyclopenta[B]pyrrole |
Citations
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